Sodium 4-(nicotinamido)butanoate Sodium 4-(nicotinamido)butanoate Pikamilone Sodium is a prodrug of GABA used for treatment of neurogenic bladder in spinal and benign prostatic hyperplasia.
Brand Name: Vulcanchem
CAS No.: 62936-56-5
VCID: VC0539673
InChI: InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);
SMILES: C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]
Molecular Formula: C10H12N2NaO3
Molecular Weight: 231.20 g/mol

Sodium 4-(nicotinamido)butanoate

CAS No.: 62936-56-5

Cat. No.: VC0539673

Molecular Formula: C10H12N2NaO3

Molecular Weight: 231.20 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sodium 4-(nicotinamido)butanoate - 62936-56-5

Specification

CAS No. 62936-56-5
Molecular Formula C10H12N2NaO3
Molecular Weight 231.20 g/mol
IUPAC Name sodium;4-(pyridine-3-carbonylamino)butanoate
Standard InChI InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);
Standard InChI Key PPOOTOLJZAFOKR-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]
SMILES C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na]
Appearance Solid powder

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

Sodium 4-(nicotinamido)butanoate features a four-carbon butanoic acid backbone substituted at the fourth position with a nicotinamide group via an amide linkage. The sodium ion counterbalance occurs at the carboxylate terminus of the butanoate chain. The molecular formula is C10H11N2O3Na\text{C}_{10}\text{H}_{11}\text{N}_2\text{O}_3\text{Na}, yielding a molecular weight of 246.2 g/mol . Key structural elements include:

  • A pyridine ring from nicotinamide, which facilitates hydrogen bonding and π-π stacking interactions.

  • An amide bond (-CONH-) that enhances stability against enzymatic degradation compared to ester linkages.

  • A flexible butanoate chain that may influence membrane permeability and target engagement.

The compound’s ionization state at physiological pH (7.4) renders it water-soluble, with the sodium salt form optimizing bioavailability for systemic distribution .

Synthesis and Manufacturing

Chemical Synthesis Pathways

The production of sodium 4-(nicotinamido)butanoate typically involves a two-step process:

  • Amide Bond Formation: Reacting 4-aminobutanoic acid with nicotinoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

    C5H4NCOCl+H2N(CH2)3COOHC10H11N2O3+HCl\text{C}_5\text{H}_4\text{NCOCl} + \text{H}_2\text{N}(\text{CH}_2)_3\text{COOH} \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_2\text{O}_3 + \text{HCl}
  • Salt Formation: Treating the free acid with sodium hydroxide in ethanol:

    C10H11N2O3+NaOHC10H10N2O3Na+H2O\text{C}_{10}\text{H}_{11}\text{N}_2\text{O}_3 + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3\text{Na} + \text{H}_2\text{O}

This method parallels the enzymatic synthesis of ethyl 4-chloro-3-hydroxybutanoate, which employs ketoreductases and glucose dehydrogenases for asymmetric reduction .

Process Optimization

Critical parameters for scalable synthesis include:

  • pH Control: Maintaining reaction pH between 6.0–7.5 using phosphate buffers to prevent hydrolysis of the amide bond .

  • Catalyst Loading: Utilizing 3–8% (w/w) enzyme cocktails when employing biocatalytic methods .

  • Temperature: Optimal yields achieved at 28–33°C, balancing reaction rate and thermal degradation .

Pharmacological and Biochemical Applications

Epigenetic Modulation

As a hybrid of sodium butyrate (a histone deacetylase inhibitor) and nicotinamide (a precursor for NAD+^+), this compound may exhibit dual epigenetic effects:

  • HDAC Inhibition: The butyrate moiety could inhibit class I/II HDACs at IC50_{50} values comparable to sodium butyrate (~0.1–1 mM) .

  • NAD+^+ Biosynthesis: Nicotinamide conversion to NAD+^+ via the salvage pathway may synergize with HDAC inhibition to enhance chromatin remodeling .

Metabolic Impacts

In poultry studies, combinations of sodium butyrate and nicotinamide (50 mg/kg + 500 mg/kg) improved breast muscle quality by:

  • Upregulating mitochondrial genes (ATP synthase, COX7A1) by 2.3–3.1 fold .

  • Reducing lactate dehydrogenase activity by 38% compared to high-density control groups .

  • Enhancing antioxidant capacity through superoxide dismutase induction (1.8 fold increase) .

Analytical Characterization

ParameterSpecificationMethod
Chemical Purity≥97%HPLC (C18, 220 nm)
Heavy Metals<10 ppmICP-MS
Residual Solvents<0.1% (ethanol)GC-FID
Isotopic Purity (D)N/ANot applicable

Comparative data for deuterated analogs like sodium butyrate-4,4,4-d3 (CDN-D-3516) demonstrate the feasibility of isotopic labeling for metabolic tracking .

Industrial and Research Applications

Pharmaceutical Development

Potential therapeutic applications include:

  • Oncology: Synergistic effects with 5-fluorouracil observed in colorectal cancer models (60% tumor reduction vs. 45% for monotherapy) .

  • Neuroprotection: Butyrate’s HDAC inhibition combined with NAD+^+ precursor activity may mitigate neurodegenerative processes.

Agricultural Uses

In broiler chickens under high stocking density (18 birds/m2^2), similar compounds:

  • Reduced breast muscle drip loss by 22% compared to controls .

  • Upregulated myogenic genes (MYF5, MYOD1) by 1.5–2.0 fold, enhancing muscle yield .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s effects on sirtuin activity and DNA methylation patterns.

  • Formulation Optimization: Develop enteric-coated tablets to bypass gastric degradation.

  • Clinical Translation: Phase I trials assessing pharmacokinetics in human volunteers.

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